molecular formula C8H16ClNO B2394168 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride CAS No. 2172050-54-1

2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride

Cat. No.: B2394168
CAS No.: 2172050-54-1
M. Wt: 177.67
InChI Key: JDKPZHJZZOSKDL-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrahydropyran ring fused to an azetidine ring, making it a unique structure in the realm of heterocyclic compounds.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(oxan-3-yl)azetidine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s pharmacological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(oxan-3-yl)azetidine hydrochloride . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetrahydropyran derivatives with azetidine precursors in the presence of suitable catalysts . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-3-yl)ethanamine: This compound shares the tetrahydropyran ring but differs in the attached functional groups.

    N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride: Another similar compound with variations in the functional groups attached to the tetrahydropyran ring.

Uniqueness

2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride is unique due to its specific combination of the tetrahydropyran and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(oxan-3-yl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(6-10-5-1)8-3-4-9-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKPZHJZZOSKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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